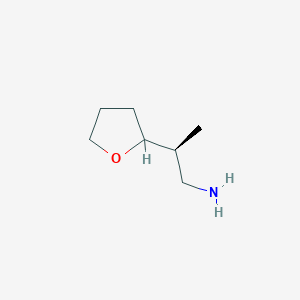![molecular formula C23H18N2O4 B2500317 ethyl 2-[(E)-2-anilinoethenyl]-5-oxochromeno[2,3-b]pyridine-3-carboxylate CAS No. 303995-08-6](/img/structure/B2500317.png)
ethyl 2-[(E)-2-anilinoethenyl]-5-oxochromeno[2,3-b]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, ethyl 2-[(E)-2-anilinoethenyl]-5-oxochromeno[2,3-b]pyridine-3-carboxylate, is a heterocyclic compound that appears to be related to various synthesized derivatives with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the research involves the synthesis and characterization of structurally related heterocyclic compounds, which often exhibit a range of biological activities and are of interest in medicinal chemistry.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions with various starting materials. For instance, the synthesis of ethyl 4-amino-2,3-dihydrothieno[2,3-b]pyridine-5-carboxylates is achieved by reacting 2-amino-4,5-dihydro-3-thiophenecarbonitriles with ethyl acetoacetate in the presence of titanium(IV) chloride, indicating the use of transition metal catalysis in heterocyclic synthesis . Another example is the preparation of ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates, which starts from a cyano-substituted pyridine derivative and involves reactions with amines to yield various amino derivatives . These methods may provide insights into the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques. For example, the crystallographic study of ethyl 5-cyano-1,6-dihydro-2-isopropyl-6-oxo-3-pyridine carboxylate provides insights into the solid-state conformation of the molecule, which is crucial for understanding the structure-activity relationship . Quantum chemical analysis at the MNDO level further supports the structural characterization, which could be applicable to the analysis of this compound.
Chemical Reactions Analysis
The chemical reactivity of related heterocyclic compounds is highlighted in the synthesis of ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates, where ethyl 2-nitro-5-oxo-3,5-diarylpentanoates are treated with triethylphosphite under microwave irradiation . This demonstrates the potential for novel reaction conditions, such as solvent-free and microwave-assisted methods, to synthesize complex heterocycles. Such innovative approaches could be relevant for the synthesis and further chemical manipulation of the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are often influenced by their molecular structure. The X-ray structural characterization and quantum chemical analysis provide valuable information on the conformation and electronic properties of the molecules . These properties are essential for predicting the behavior of the compounds in biological systems and their potential as pharmaceutical agents. The synthesis of ethyl 3-oxo-2H-pyrazolo[4,3-c]pyridine-7-carboxylates also contributes to the understanding of the reactivity and stability of such compounds .
Scientific Research Applications
Synthesis and Chemical Properties
- Phosphine-Catalyzed Annulation : This compound has been utilized in phosphine-catalyzed [4 + 2] annulation processes. Zhu, Lan, and Kwon (2003) demonstrated that ethyl 2-methyl-2,3-butadienoate can undergo annulation with N-tosylimines to form related compounds with high yields and regioselectivity (Zhu, Lan, & Kwon, 2003).
Potential Therapeutic Applications
- Cytotoxicity Against Leukemia Cells : A study by Al-Trawneh et al. (2021) synthesized derivatives of thieno[2,3-b]pyridine, closely related to the compound , and evaluated their cytotoxicity against leukemia cells. Some compounds showed significant growth inhibitory activity, suggesting potential as anti-cancer agents (Al-Trawneh et al., 2021).
Spectral-Fluorescent Properties
- Study of Spectral-Fluorescent Properties : Ershov et al. (2019) conducted a study on novel derivatives of thieno[2,3-b]pyridine, which includes compounds structurally similar to the specified compound. This research provided insights into the spectral-fluorescent properties and their correlation with chemical structure (Ershov et al., 2019).
Synthesis of Related Compounds
- Synthesis of Pyridine Derivatives : The synthesis of various pyridine derivatives, including those related to ethyl 2-[(E)-2-anilinoethenyl]-5-oxochromeno[2,3-b]pyridine-3-carboxylate, has been explored in several studies. These include the synthesis of ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate derivatives and their reactions to form different compounds, as researched by Dikusar et al. (2018) (Dikusar et al., 2018).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-[(E)-2-anilinoethenyl]-5-oxochromeno[2,3-b]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-2-28-23(27)17-14-18-21(26)16-10-6-7-11-20(16)29-22(18)25-19(17)12-13-24-15-8-4-3-5-9-15/h3-14,24H,2H2,1H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYNWUULMBSOLO-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C(=O)C3=CC=CC=C3O2)C=CNC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C(=O)C3=CC=CC=C3O2)/C=C/NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[1-(2,6-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2500236.png)
![2-chloro-1-[5-(4-methoxyphenyl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2500237.png)

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2500239.png)
![ethyl (2E)-4-methyl-2-[(3-nitrophenyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2500241.png)
![N-[cyano(cyclohexyl)methyl]-2H-chromene-3-carboxamide](/img/structure/B2500243.png)
![6-Cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2500244.png)
![8-[(2-Methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-2lambda6-thia-8-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2500248.png)




